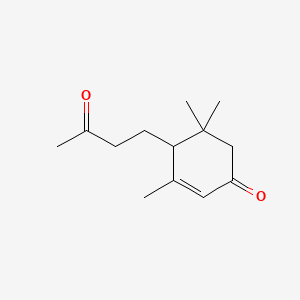

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one

Description

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one (CAS #74233-41-3) is a cyclohexenone derivative with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol . It features a cyclohexenone core substituted with three methyl groups and a 3-oxobutyl side chain. This compound has been identified as an allelochemical in sweet potato (Ipomoea batatas), where it inhibits the growth of invasive alien plants by disrupting root development and chlorophyll synthesis . Its synthesis can involve Steglich esterification or modifications of related ketones, though specific pathways remain less documented compared to structurally similar compounds .

Properties

IUPAC Name |

3,5,5-trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,12H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVTHMQXVKNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995712 | |

| Record name | 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74233-41-3 | |

| Record name | 3,5,5-Trimethyl-4-(3-oxobutyl)-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74233-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074233413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one can be synthesized through chemical synthesis methods. One common preparation method involves reacting certain compounds with reducing properties with an appropriate cyclic precursor, followed by an oxidation reaction to produce the target compound . The specific reaction conditions and reagents used in this process can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes . In biology, it can be used as a precursor for the synthesis of biologically active compounds. In medicine, it may be used in the development of pharmaceuticals and therapeutic agents. In industry, it is used in the production of fragrances and flavorings due to its pleasant aroma .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Megastigmatrien-3-one (3,5,5-Trimethyl-4-(2-butenylidene)-cyclohex-2-en-1-one)

- Structure : Differs in the side chain (2-butenylidene vs. 3-oxobutyl) and unsaturation.

- Molecular Weight : 206.3 g/mol (C₁₃H₁₈O).

- Applications: A key aroma constituent in Burley and Virginia tobacco, contributing to floral and fruity notes. Also serves as a precursor for carotenoid synthesis (e.g., zeaxanthin) .

- Synthesis : Produced via aldol condensation or sigmatropic rearrangements, often yielding low stereoselectivity among its four isomers. The (E,E)-isomer is most odor-active .

Dehydrovomifoliol (4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-enyl)cyclohex-2-en-1-one)

- Structure: Incorporates a hydroxyl group and conjugated enone system in the side chain.

- Molecular Weight : 222.28 g/mol (C₁₃H₁₈O₃).

- Applications : Intermediate in bacterial degradation of abscisic acid (ABA), influencing plant stress responses .

- Properties: Enhanced polarity due to the hydroxyl group, improving solubility in aqueous systems compared to the non-hydroxylated parent compound .

3,5-Dimethyl-4-(3-methyl-2-butenyl)-cyclohex-2-en-1-one

- Structure : Lacks the ketone oxygen in the side chain, replaced by a methyl-butenyl group.

- Molecular Weight : 192.3 g/mol (C₁₃H₂₀O).

Glycosylated Derivatives

3,5,5-Trimethyl-4-[3-(β-D-glucopyranosyloxy)butyl]-cyclohex-2-en-1-one

- Structure : 3-oxobutyl side chain modified with a glucoside moiety.

- Molecular Weight : ~386.4 g/mol (estimated).

- Applications : Enhanced bioavailability in plant tissues; implicated in plant-microbe interactions and defense mechanisms .

Functional Group Comparisons

| Compound | Key Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|

| 3,5,5-Trimethyl-4-(3-oxobutyl)-... | Cyclohexenone, oxobutyl | 208.30 | Allelopathy, agriculture |

| Megastigmatrien-3-one | Cyclohexenone, butenylidene | 206.30 | Flavoring, carotenoid synthesis |

| Dehydrovomifoliol | Cyclohexenone, hydroxyl, enone | 222.28 | ABA metabolism, plant stress |

| Glycosylated derivative | Cyclohexenone, glucoside | ~386.40 | Plant signaling, defense |

Research Findings and Key Differences

Bioactivity: The 3-oxobutyl group in 3,5,5-trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one enhances allelopathic activity compared to non-ketone analogues like 3,5-dimethyl-4-(3-methyl-2-butenyl)-cyclohex-2-en-1-one . Hydroxylation (dehydrovomifoliol) shifts functionality toward ABA catabolism, critical in rhizosphere ecology .

Synthetic Challenges :

- Megastigmatrien-3-one synthesis suffers from low yields (<27%) and poor stereocontrol, whereas the parent compound’s simpler structure allows more straightforward modifications .

Industrial Relevance :

- Megastigmatrien-3-one’s isomers are prized in perfumery, while 3,5,5-trimethyl-4-(3-oxobutyl)-cyclohex-2-en-1-one has niche agricultural applications .

Biological Activity

3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one, also known by various names including 3-Oxo-7,8-dihydro-α-ionone and megastigm-4-ene-3,9-dione, is an organic compound with a complex cyclohexene structure that includes a ketone functional group. This compound has garnered attention for its potential biological activities and applications in various fields.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The structural features of this compound may contribute to similar effects.

- Antimicrobial Properties : There is evidence that compounds with similar structures can exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.

Anticancer Research

In vitro studies on structurally related compounds have indicated potential anticancer effects. For instance:

| Compound Name | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| Homoharringtonine | Acute leukemia | Inhibition of protein synthesis | |

| Isophorone derivatives | Various cancers | Induction of apoptosis |

These findings suggest that this compound may warrant further investigation for its anticancer properties.

Antimicrobial Properties

Research on similar compounds has highlighted their effectiveness against various bacterial strains. A notable study found that certain cyclohexenones showed activity against antibiotic-resistant bacteria, indicating that this compound could be explored as a lead compound for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The complexity of its synthesis reflects its potential utility in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one, and what challenges arise in its preparation?

- Methodological Answer : The compound is synthesized via aldol-type reactions and Lewis acid-catalyzed cyclization, often starting from isophorone or related precursors. Key challenges include low yields (e.g., <25% in Trost’s route), purification difficulties due to stereoisomer formation, and harsh reaction conditions requiring precise temperature control. For example, Takazawa’s method uses dienoxysilane intermediates and aldehyde coupling, while Demole’s approach involves acetylenic diol intermediates .

Q. How can researchers structurally characterize this compound and its derivatives?

- Methodological Answer : Use a combination of NMR (to confirm cyclohexenone backbone and substituents), mass spectrometry (HRMS for molecular weight verification), and FTIR (to identify carbonyl and enone groups). For stereochemical analysis, NOESY or X-ray crystallography is recommended. Glycosylated derivatives (e.g., glucopyranosyloxy analogs) require additional 2D NMR (COSY, HSQC) to resolve sugar linkages .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: avoid ignition sources (P210), use fume hoods for volatile intermediates, and wear nitrile gloves. For derivatives with hydroxy or ketone groups, ensure proper storage at -20°C under inert gas to prevent oxidation. Reference Safety Data Sheets (SDS) for specific handling instructions .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound isomers be optimized?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to control stereochemistry at the 4-position. Enzymatic resolution using lipases or esterases may separate isomers post-synthesis. For example, Rhodococcus sp. P1Y metabolizes similar cyclohexenone derivatives via regiospecific hydroxylation, offering biocatalytic routes .

Q. What experimental models are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies for terpenoid-related pathways) and cell-based models (e.g., anti-inflammatory activity in macrophages). Molecular docking can predict interactions with targets like cyclooxygenase or carotenoid-binding proteins. For ecotoxicology, assess microbial degradation pathways using radiolabeled tracers (e.g., H-ABA in Rhodococcus studies) .

Q. How does microbial metabolism influence the environmental fate of this compound?

- Methodological Answer : Conduct biodegradation studies with soil isolates (e.g., Rhodococcus sp.) under aerobic conditions. Monitor metabolites via preparative HPLC and high-resolution MS . Key intermediates like dehydrovomifoliol (a bacterial degradation product) highlight pathways involving acyl chain shortening and hydroxylation .

Q. What analytical techniques confirm the natural occurrence of this compound in plant extracts?

- Methodological Answer : Combine GC-MS (for volatile derivatives) and LC-ESI-MS/MS (for polar glycosylated forms). Compare retention times and fragmentation patterns with synthetic standards. For example, Burley tobacco and Kudzu oil analyses use selective ion monitoring (SIM) to distinguish isomers .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported bioactivity or synthesis yields?

- Methodological Answer :

- Step 1 : Validate synthetic protocols (e.g., reproduce Demole’s 27% yield claim under inert atmosphere).

- Step 2 : Use DoE (Design of Experiments) to identify critical variables (e.g., solvent polarity, catalyst loading).

- Step 3 : For bioactivity conflicts, standardize assay conditions (e.g., cell line viability thresholds, negative controls). Cross-reference with structurally similar compounds (e.g., megastigmatrienone isomers) to clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.